Biotin-PEG4-PC-PEG4-alkyne
CAS No.:
Cat. No.: VC1563900
Molecular Formula: C42H66N6O15S
Molecular Weight: 927.08
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H66N6O15S |
|---|---|
| Molecular Weight | 927.08 |
| IUPAC Name | 1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1 |
| Standard InChI Key | OMTHNWBCRDLESW-UFVNHSNHSA-N |
| SMILES | CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Biotin-PEG4-PC-PEG4-alkyne is a polyethylene glycol (PEG)-based linker that contains a biotin moiety connected to a terminal alkyne group through a linear PEG chain with a photocleavable (PC) component in its structure. The compound has specific physicochemical properties that make it ideal for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Weight | 927.07 |
| Molecular Formula | C₄₂H₆₆N₆O₁₅S |
| Appearance | White to grey amorphous solid |
| Solubility | DMSO, DMF, organic solvents |
| Purity | ≥95% |
| CAS Number | 1869922-24-6 |
The structural design of Biotin-PEG4-PC-PEG4-alkyne features multiple functional components:
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A biotin moiety for streptavidin/avidin binding
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Two hydrophilic PEG4 spacers that enhance aqueous solubility
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A photocleavable (PC) linker that enables controlled release
Mechanism of Action
Biotin-PEG4-PC-PEG4-alkyne operates through a dual mechanism that leverages both the strong biotin-streptavidin interaction and copper-catalyzed click chemistry:
Click Chemistry Conjugation
The terminal alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming a stable triazole linkage. This reaction occurs under mild conditions and is highly specific, allowing for precise labeling of biomolecules . The click reaction typically requires:
Biotin-Streptavidin Binding
Following conjugation, the biotin moiety can bind with exceptionally high affinity to streptavidin or avidin proteins. This interaction (Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent biological interactions known, enabling efficient capture of labeled biomolecules for purification or detection purposes .
Applications in PROTAC Technology
Biotin-PEG4-PC-PEG4-alkyne is extensively used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed for targeted protein degradation.
Role in PROTAC Development
In PROTAC applications, this compound serves as a critical linker between:
The careful design of this linker is crucial for:
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Promoting productive ternary complex formation
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Facilitating protein ubiquitination
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Enhancing degradation efficiency
Advantage of PEG4 Linkers in PROTACs
The PEG4 components provide several advantages in PROTAC design:
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Enhanced aqueous solubility
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Reduced aggregation
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Improved pharmacokinetic properties
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Flexible connection that minimizes steric hindrance
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Sufficient length to allow proper spatial arrangement of the two binding moieties
Bioconjugation Applications
Beyond PROTAC development, Biotin-PEG4-PC-PEG4-alkyne has numerous applications in bioconjugation and biomolecular labeling.
Labeling of Biomolecules
The compound is particularly useful for:
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Introduction of biotin tags to azide-containing biomolecules
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Labeling of proteins, nucleic acids, and other biological molecules
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Enabling downstream detection via streptavidin-conjugated probes
Advantages in Bioconjugation
The specific design features of Biotin-PEG4-PC-PEG4-alkyne offer several advantages:
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The extended hydrophilic spacer improves the solubility of labeled molecules in aqueous media
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The photocleavable component allows for controlled release of captured biomolecules
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The combination of biotin and click chemistry provides dual functionality for complex applications
Release Mechanisms
A distinctive feature of Biotin-PEG4-PC-PEG4-alkyne is its incorporated release mechanisms, which overcome traditional limitations of biotin-streptavidin purification.
Photocleavable Release
The photocleavable (PC) moiety enables:
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Efficient release of captured biomolecules under mild conditions
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Photolysis using near-UV, low-intensity light (typically 365 nm at 1-5 mW/cm²)
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Cleavage without harsh chemical treatments that might denature proteins
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Release of the target molecule with minimal modification (small molecular fragment left behind)
Chemical Release (Dde Protection)
Some variants incorporate a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group that allows:
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Efficient release of captured biotinylated molecules from streptavidin/avidin
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Mild release conditions using hydrazine
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Specific elution of labeled targets without disrupting the entire complex
Comparison with Similar Compounds
Biotin-PEG4-PC-PEG4-alkyne belongs to a family of biotin-alkyne reagents with varying structures and properties.
| Compound | Molecular Weight | Features | Applications |
|---|---|---|---|
| Biotin-PEG4-PC-PEG4-alkyne | 927.07 | Dual PEG4 linkers, photocleavable group | PROTAC development, click chemistry, photocleavable purification |
| Biotin-PEG4-Alkyne | 457.59 | Single PEG4 linker, no cleavable group | Click chemistry biotinylation, basic bioconjugation |
| PC Biotin Alkyne | 780.34 | Photocleavable linker | Affinity purification with photocleavage capability |
| Biotin Alkyne | 528.26 | Basic structure without cleavable groups | Simple biotinylation via click chemistry |
This comparison highlights the specialized design of Biotin-PEG4-PC-PEG4-alkyne for applications requiring both spacious linking and controlled release mechanisms .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C |
| Atmosphere | Desiccated |
| Light Exposure | Protect from light |
| Shelf Life | Typically 24 months under proper storage |
| Transportation | Room temperature for up to 3 weeks |
| Stock Solution | DMSO or DMF, store at -80°C |
Following these storage recommendations ensures the reactivity and functionality of this sensitive compound .
Research Applications and Future Directions
Current Research Applications
Recent publications have demonstrated the utility of Biotin-PEG4-PC-PEG4-alkyne in various advanced research applications:
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Development of isoform-selective PROTAC molecules
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RNA proximity labeling studies
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Protein-protein interaction mapping
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Targeted drug delivery systems
Future Directions
The versatility of Biotin-PEG4-PC-PEG4-alkyne suggests several promising future applications:
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